[9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid
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Overview
Description
[9,9’-Bifluorenylidene]-2,2’,7,7’-tetrayltetraboronic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple boronic acid groups, making it highly reactive and versatile in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9,9’-Bifluorenylidene]-2,2’,7,7’-tetrayltetraboronic acid typically involves multi-step organic reactions. One common method includes the coupling of fluorenylidene derivatives with boronic acid precursors under controlled conditions. The reaction often requires catalysts such as palladium and specific solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. These methods help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
[9,9’-Bifluorenylidene]-2,2’,7,7’-tetrayltetraboronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: The boronic acid groups can participate in substitution reactions, often with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles, and catalysts like palladium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce various substituted fluorenylidene compounds .
Scientific Research Applications
[9,9’-Bifluorenylidene]-2,2’,7,7’-tetrayltetraboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of [9,9’-Bifluorenylidene]-2,2’,7,7’-tetrayltetraboronic acid involves its interaction with molecular targets through its boronic acid groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in various chemical and biological processes. The pathways involved include the formation of boronate esters and the activation of specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
Fluorenylidene derivatives: Compounds with similar fluorenylidene structures but different functional groups.
Boronic acids: Compounds with boronic acid groups but different core structures.
Uniqueness
What sets [9,9’-Bifluorenylidene]-2,2’,7,7’-tetrayltetraboronic acid apart is its combination of fluorenylidene and multiple boronic acid groups, providing unique reactivity and versatility. This makes it particularly valuable in applications requiring specific interactions with diols and other nucleophiles .
Properties
Molecular Formula |
C26H20B4O8 |
---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
[7-borono-9-(2,7-diboronofluoren-9-ylidene)fluoren-2-yl]boronic acid |
InChI |
InChI=1S/C26H20B4O8/c31-27(32)13-1-5-17-18-6-2-14(28(33)34)10-22(18)25(21(17)9-13)26-23-11-15(29(35)36)3-7-19(23)20-8-4-16(30(37)38)12-24(20)26/h1-12,31-38H |
InChI Key |
PAEWORXTTLTJAI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2=C4C5=C(C=CC(=C5)B(O)O)C6=C4C=C(C=C6)B(O)O)C=C(C=C3)B(O)O)(O)O |
Origin of Product |
United States |
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